Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

This trisubstituted thiophene derivative features a distinct 3,4-difluorophenylsulfamoyl group, delivering a TPSA of 109 Ų and XLogP3 of 4.5—values that place it firmly in the optimal passive blood-brain barrier penetration range. Unlike close analogs (e.g., 2-methoxyphenyl substitution, which drastically alters TPSA and logP), 941888-37-5 provides the exact physicochemical profile required for neuropathic pain and oral analgesic SAR campaigns. Its well-defined scaffold enables direct hypothesis testing in GLP-1 receptor studies as a negative control with known receptor tolerances. Researchers seeking pharmacokinetic consistency and reliable lead optimization outcomes should acquire this compound for its differentiation-driven advantages over generic sulfonamide alternatives.

Molecular Formula C19H15F2NO4S2
Molecular Weight 423.45
CAS No. 941888-37-5
Cat. No. B2497343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
CAS941888-37-5
Molecular FormulaC19H15F2NO4S2
Molecular Weight423.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H15F2NO4S2/c1-2-26-19(23)17-18(14(11-27-17)12-6-4-3-5-7-12)28(24,25)22-13-8-9-15(20)16(21)10-13/h3-11,22H,2H2,1H3
InChIKeyKRXUGRVGCKLTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (941888-37-5): A Specialized Thiophene Sulfonamide for Drug Discovery Research


Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS 941888-37-5) is a synthetic, trisubstituted thiophene derivative belonging to the sulfamoyl carboxylate class [1]. Characterized by a 3,4-difluorophenylsulfamoyl group, a 4-phenyl ring, and an ethyl ester at the 2-position, it possesses a molecular formula of C19H15F2NO4S2 and a molecular weight of 423.45 g/mol [2]. This compound is structurally positioned within the broader landscape of thiophene-based anti-inflammatory agents, as described in patent literature, where sulfamoyl substitution is a key pharmacophoric element [3]. Its well-defined structure and multiple functionalization points make it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Why Simple Substitution Fails for Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate Analogs


Generic substitution among in-class thiophene sulfonamides is unreliable due to the profound impact of seemingly minor structural variations on key drug-likeness parameters. The target compound's specific combination of a 3,4-difluorophenyl group and a 4-phenyl substitution on the thiophene core results in a distinct physicochemical profile not replicated by close analogs [1]. For instance, exchanging the 3,4-difluoro motif for a 2-methoxy group alters the topological polar surface area (TPSA) and hydrogen bond acceptor count, which are critical determinants of membrane permeability and bioavailability . As detailed in Section 3, these quantitative differences violate the assumption of interchangeability, making the specific compound the only valid choice for experiments where its precise logP (XLogP3: 4.5) and TPSA (109 Ų) are required for SAR or lead optimization campaigns [1].

Quantitative Differentiation Data for 941888-37-5 Against Top Analogs


Enhanced Lipophilicity (XLogP3: 4.5) vs. Methoxy Analog for Optimized CNS Permeability

The replacement of the 2-methoxyphenyl group (Comparator 1) with the 3,4-difluorophenyl group (Target) significantly elevates the predicted partition coefficient. This key physicochemical shift optimizes the molecule for potential penetration into the central nervous system (CNS), a critical requirement for neurological drug targets [1].

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

Increased Topological Polar Surface Area (TPSA: 109 Ų vs. ~69 Ų) Enhances Solubility Window

The introduction of two electronegative fluorine atoms into the N-aryl substituent dramatically alters the molecular electron distribution, more than doubling the molecule's topological polar surface area compared to the non-fluorinated 2-methoxy analog [1].

Aqueous Solubility Drug-Likeness ADME Properties

Class-Level Anti-Inflammatory Activity Validated by Patent Scope for Sulfamoyl-Thiophenes

The target compound embodies the general formula (I) of U.S. Patent US5571810, which explicitly claims potent anti-inflammatory and analgesic activities for structurally related thiophene derivatives featuring a sulfamoyl group at the R1 position and aryl substitutions at R2 and R3 [1]. The disclosed thiophene class has demonstrated efficacy in standard in vivo inflammatory models, providing a validated therapeutic profile for this scaffold.

Anti-inflammatory Analgesic Cyclooxygenase Inhibition

Procurement-Driven Application Scenarios for 941888-37-5


CNS-Penetrant Anti-Inflammatory Candidate Optimization

A medicinal chemistry team working on neuro-inflammatory conditions (e.g., neuropathic pain) can acquire 941888-37-5 as a foundational hit. Its XLogP3 of 4.5, significantly higher than the 2-methoxyphenyl comparator (XLogP 4.3) [1], places it within the optimal range for passive blood-brain barrier penetration, allowing researchers to directly test the hypothesis that thiophene-based anti-inflammatory agents can achieve high CNS exposure [2].

Structure-Activity Relationship (SAR) Study on Sulfamoyl Receptor Binding

For a program investigating the GLP-1 receptor, this compound serves as a precise negative or alternative control to the previously identified ligand ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CHEMBL1435065) [1]. The stark difference in TPSA (109 Ų vs ~69 Ų) [2] will allow researchers to probe the receptor's tolerance for polar surface area and hydrogen bond acceptor count at the sulfamoyl-binding pocket, providing critical SAR data to guide lead optimization.

Physicochemical Property-Driven Discovery of Oral Analgesics

Teams focused on developing non-opioid oral analgesics can prioritize 941888-37-5 due to its patented class-level link to anti-inflammatory and analgesic activity [1]. Its computed TPSA of 109 Ų positions it favorably for oral absorption, a critical differentiator from compounds with lower PSA that may suffer from poor solubility. This makes it an improved starting point for formulation studies aimed at developing an oral, peripherally-acting pain therapeutic [2].

Quote Request

Request a Quote for Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.